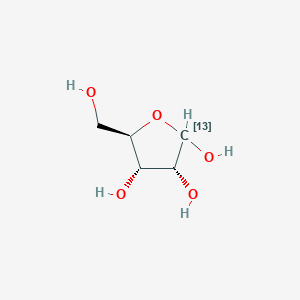
2-Methyl-1-tetralone
Übersicht
Beschreibung
2-Methyl-1-tetralone is a member of the class of tetralins, which is a tetralin in which the hydrogens at positions 1 and 2 are replaced by oxo and methyl groups, respectively . It is also a member of tetralins and an aromatic ketone .
Synthesis Analysis
A preparation method of 2-Methyl-1-tetralone has been reported, which involves the use of a one-pot method to carry out hydrogen drawing and methylation on 1-tetralone . The method replaces a conventional methylation reagent methyl iodide with high toxicity by using methyl trifluoroacetate, methyl p-benzenesulfonate, or methyl bromide . The method has the advantages of a short synthetic route, no need for ultralow temperature reaction and column chromatography, simple purification, and a high yield which can reach 84.3% .Molecular Structure Analysis
The molecular formula of 2-Methyl-1-tetralone is C11H12O . The IUPAC name is 2-methyl-3,4-dihydro-2H-naphthalen-1-one . The InChI is 1S/C11H12O/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-5,8H,6-7H2,1H3 .Chemical Reactions Analysis
2-Methyl-1-tetralone undergoes enantioselective hydrogenation catalyzed by 1,4-diamine-ruthenium (II) complexes . It was used in enantioselective separation of indan, tetralin, and benzosuberan derivatives in the presence of chiral additives by capillary electrophoresis .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-1-tetralone include a molecular weight of 160.21 g/mol . It has a refractive index of n20/D 1.5535 (lit.) . The boiling point is 127-131 °C/12 mmHg (lit.) , and the density is 1.057 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Spin-Forbidden Addition of Molecular Oxygen
2-Methyl-1-tetralone has been used in the study of spin-forbidden addition of molecular oxygen to stable enol intermediates . This involves the deprotonation of an organic substrate, a common preactivation step for the enzymatic cofactorless addition of O2 to this substrate . The detailed mechanism of how the system circumvents the spin-forbiddenness of the reaction is still unknown .
Decarboxylation of 2-Methyl-1-tetralone-2-carboxylic Acid
The compound has been observed in the decarboxylation of 2-methyl-1-tetralone-2-carboxylic acid . This process involves the formation of a hydroperoxide (2-hydroperoxy-2-methyl-1-tetralone) in acetonitrile .
Enantioselective Hydrogenation
2-Methyl-1-tetralone undergoes enantioselective hydrogenation catalyzed by 1,4-diamine-ruthenium (II) complexes . This process is part of dynamic kinetic resolution, which gives the cis alcohol with high enantiomeric excess .
Enantioselective Separation
The compound has been used in enantioselective separation of indan, tetralin, and benzosuberan derivatives in the presence of chiral additives by capillary electrophoresis . This process is crucial in the field of chiral analysis and separation science.
Synthesis of Other Compounds
2-Methyl-1-tetralone can serve as a starting material for the synthesis of other complex organic compounds . Its chemical properties make it a versatile compound in organic synthesis.
Research in Photodynamic Therapy
The compound’s interaction with triplet state oxygen has implications in photodynamic therapy (PDT), a clinically approved technique for the treatment of certain kinds of tumors . In PDT, a photosensitizer is introduced into the organism, where it interacts with molecular oxygen, leading to the formation of singlet oxygen (or another reactive oxygen species), a cytotoxic molecule .
Wirkmechanismus
Target of Action
2-Methyl-1-tetralone is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has been found to interact with the SARS-CoV-2 main protease (Mpro), a key enzyme in the replication of the SARS-CoV-2 virus .
Mode of Action
The compound has been observed to undergo a catalytic cleavage when interacting with the SARS-CoV-2 main protease (Mpro). This cleavage results in the formation of 2-methylene-1-tetralone and tyramine. The catalytic Cys145 subsequently binds covalently in a Michael addition to the methylene carbon atom of 2-methylene-1-tetralone .
Biochemical Pathways
The compound is involved in the enzymatic cofactorless addition of O2 to an organic substrate, a process that promotes charge-transfer between the two partners, inducing intersystem crossing between the triplet and singlet states involved in the process .
Pharmacokinetics
Information on the pharmacokinetics of 2-Methyl-1-tetralone is currently limited. It’s known that the compound undergoes enantioselective hydrogenation catalyzed by 1,4-diamine-ruthenium (ii) complexes .
Result of Action
The result of the action of 2-Methyl-1-tetralone is the formation of a covalent bond with the SARS-CoV-2 main protease (Mpro), which could potentially inhibit the replication of the virus .
Action Environment
The action of 2-Methyl-1-tetralone can be influenced by the local polarity in the environment. For instance, in imidazol-based ionic liquids (ILs), the local polarity represented by the ET(30) value or the chemical shift of α-proton at the substrate was found to be a critical factor influencing the reaction rate .
Safety and Hazards
When handling 2-Methyl-1-tetralone, it is recommended to wear personal protective equipment/face protection . Ensure adequate ventilation and avoid getting it in eyes, on skin, or on clothing . Ingestion and inhalation should also be avoided . The containers should be kept tightly closed in a dry, cool, and well-ventilated place . It is incompatible with strong oxidizing agents .
Zukünftige Richtungen
2-Methyl-1-tetralone has been used in the synthesis of various pharmaceuticals and chemical raw materials . It has potential applications in the field of medicine, such as anti-inflammatory drugs, antirheumatic drugs, antidiabetic drugs, and quinolone drugs . The demand for the medicament synthesized by taking tetralone as an intermediate is large, and the preparation method is extremely important in order to prepare the medicament in a large scale .
Eigenschaften
IUPAC Name |
2-methyl-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-5,8H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANIBVZSZGNMNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00936032 | |
| Record name | 2-Methyl-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00936032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-tetralone | |
CAS RN |
1590-08-5 | |
| Record name | 2-Methyl-1-tetralone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1590-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrahydro-2-methylnaphthalen-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001590085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00936032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydro-2-methylnaphthalen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.966 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-methyl-1-tetralone?
A1: 2-Methyl-1-tetralone has the molecular formula C11H12O and a molecular weight of 160.21 g/mol.
Q2: How is 2-methyl-1-tetralone used in studies of enantioselective protonation?
A2: 2-Methyl-1-tetralone serves as a model substrate for exploring enantioselective protonation reactions. Researchers utilize the achiral enolate of 2-methyl-1-tetralone to test the effectiveness of chiral proton sources in generating enantiomerically enriched (R)- or (S)-2-methyl-1-tetralone. [, , , , , ]
Q3: What chiral reagents have shown promise in achieving enantioselective protonation of 2-methyl-1-tetralone?
A3: Several chiral reagents have demonstrated potential in this area:
- TADDOLs: Specifically, (R,R)-TADDOLs bearing naphthalen-1-yl groups have yielded (S)-2-methyl-1-tetralone with impressive selectivity, reaching up to 99.5% e.e. []
- Chiral Sulfonamides: C2-symmetric tris-sulfonamides and bis-sulfonamides have successfully produced enantiomerically enriched (R)- and (S)-2-methyl-1-tetralone, respectively. [, , ]
- Chiral β-Hydroxyethers: These compounds, particularly those with 3,5-dichloro substitution, have shown good enantiocontrol, achieving up to 90% e.e. []
- Chiral Phenolic Additives: Oxazoline-based additives have facilitated the synthesis of (+)-(R)-2-methyl-1-tetralone with up to 29% e.e. []
- Amino Alcohols: These have been used in conjunction with Pd/C catalysts for the enantioselective decarboxylation of 2-carboxy-2-methyl-1-tetralone, yielding enantioenriched 2-methyl-1-tetralone. [, ]
Q4: How have computational methods been employed to study 2-methyl-1-tetralone?
A4: Quantum chemical calculations, particularly at the (U)B3LYP/6-31G(d) level of theory, have been instrumental in unraveling the oxidation mechanism of the enol form of 2-methyl-1-tetralone by triplet oxygen. [] Additionally, DFT calculations have been employed to investigate the conformational flexibility of 2-hydroxy-2-methyl-1-tetralone oxime. []
Q5: How do structural modifications of 2-methyl-1-tetralone derivatives impact their biological activity?
A5: Research on aminotetralone analogues, specifically 1-amino-1-methyl-2-tetralone and 2-amino-2-methyl-1-tetralone, reveals distinct effects on locomotor activity in mice. The 2-amino derivative increased activity, whereas the 1-amino derivative had a depressant effect. This highlights the significance of substituent position on the tetralone scaffold for biological activity. []
Q6: What is known about the stability of 2-methyl-1-tetralone under different conditions?
A6: While specific stability data for 2-methyl-1-tetralone might be limited in the provided research, one study [] highlights its susceptibility to oxidation in the presence of atmospheric oxygen. This finding suggests the need for storage under inert conditions. Additionally, the formation of 2-hydroperoxy-2-methyl-1-tetralone upon reaction with oxygen underscores the potential instability of its enol form.
Q7: What analytical techniques are commonly used to study reactions involving 2-methyl-1-tetralone?
A7: Various spectroscopic techniques, including NMR, UV, and IR spectroscopy, have been crucial for monitoring the kinetics of reactions involving 2-methyl-1-tetralone and its derivatives. [] X-ray crystallography has also been employed to determine the absolute configuration of reaction products, such as the diastereomeric β-hydroxy sulfoximine derived from 2-fluoro-2-methyl-1-tetralone. []
Q8: Are there publicly available resources for researchers studying 2-methyl-1-tetralone?
A8: Yes, raw diffraction data for the crystal structure of the SARS-CoV-2 main protease bound to 2-methyl-1-tetralone is available. [] This resource can aid in developing antiviral drugs targeting the SARS-CoV-2 main protease.
Q9: What are some historical milestones in the research on 2-methyl-1-tetralone?
A9: An early milestone was the determination of the absolute configuration of cis- and trans-2-methyl-1-tetralols and 2-methyl-1-tetralone. [] This fundamental work laid the groundwork for subsequent stereochemical studies involving these compounds.
Q10: How does the study of 2-methyl-1-tetralone bridge different scientific disciplines?
A10: The research on 2-methyl-1-tetralone exemplifies interdisciplinary synergy. For instance, the use of this compound in developing enantioselective catalytic processes combines aspects of organic chemistry, catalysis, and stereochemistry. [, , , , , , , , , ] Additionally, investigations into its interactions with the SARS-CoV-2 main protease highlight the intersection of synthetic chemistry, structural biology, and medicinal chemistry. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



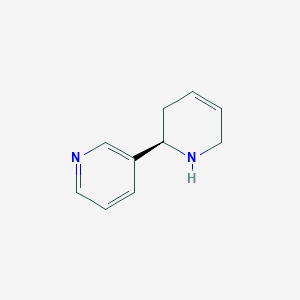
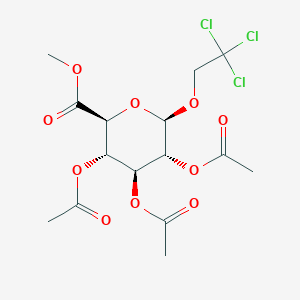
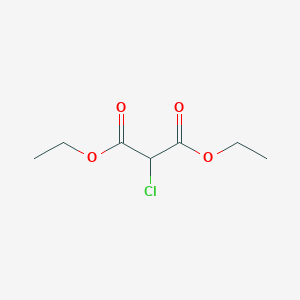
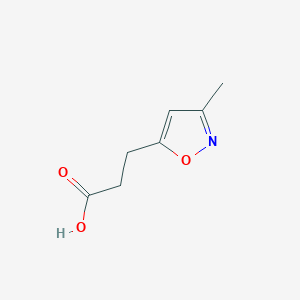
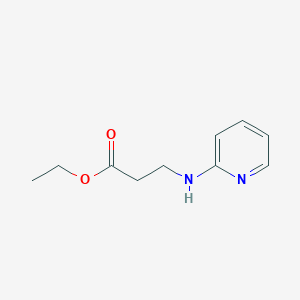


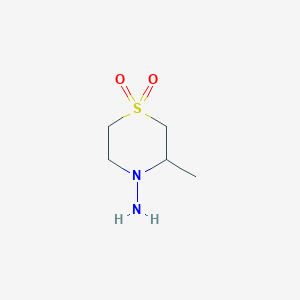
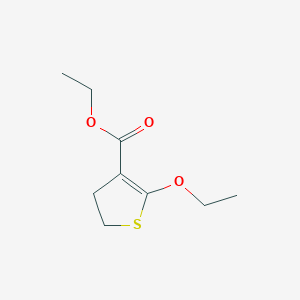
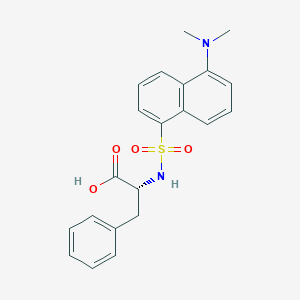
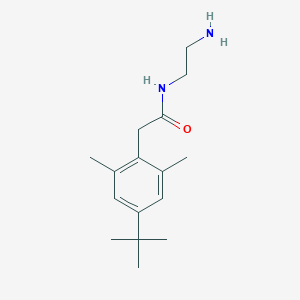
![N-[4-(4-acetamido-4-phenylpiperidin-1-yl)-2-(3,4-dichlorophenyl)butyl]-N-methylbenzamide](/img/structure/B119396.png)

